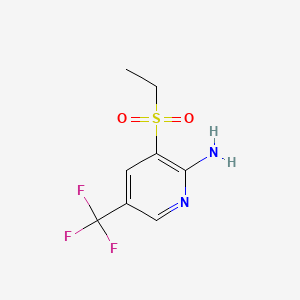![molecular formula C20H24N2O13 B13714585 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate is a complex organic compound It is characterized by the presence of multiple 2,5-dioxopyrrolidin-1-yl groups, which are known for their reactivity and utility in various chemical processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate typically involves multiple steps. The process begins with the preparation of the 2,5-dioxopyrrolidin-1-yl groups, which are then attached to the butanedioate backbone through a series of esterification and etherification reactions. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which facilitate the formation of ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, with temperature, pressure, and pH being monitored and adjusted as necessary. Solvents such as dichloromethane and dimethylformamide are often used to dissolve the reactants and facilitate the reactions.
化学反应分析
Types of Reactions
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The 2,5-dioxopyrrolidin-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents being used to optimize the yield and selectivity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester and ether bonds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate involves the reactivity of the 2,5-dioxopyrrolidin-1-yl groups. These groups can form covalent bonds with various functional groups, such as amines and hydroxyls, through nucleophilic substitution reactions. This reactivity allows the compound to modify biomolecules and other substrates, altering their properties and functions.
相似化合物的比较
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: This compound is also used as a protein crosslinker and has similar reactivity with amines.
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate: Known for its use in coating biosensors for antibody and protein capture.
Uniqueness
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate is unique due to its multiple 2,5-dioxopyrrolidin-1-yl groups, which provide enhanced reactivity and versatility in chemical modifications. This makes it particularly valuable in applications requiring precise and efficient modification of biomolecules and other substrates.
属性
分子式 |
C20H24N2O13 |
|---|---|
分子量 |
500.4 g/mol |
IUPAC 名称 |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate |
InChI |
InChI=1S/C20H24N2O13/c23-13-1-2-14(24)21(13)34-19(29)7-5-17(27)32-11-9-31-10-12-33-18(28)6-8-20(30)35-22-15(25)3-4-16(22)26/h1-12H2 |
InChI 键 |
YKEUWQYKNJTXRM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCOCCOC(=O)CCC(=O)ON2C(=O)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)


![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)







